1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
63183-65-3 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-[6-(methoxymethyl)-1-benzofuran-5-yl]ethanone |
InChI |
InChI=1S/C12H12O3/c1-8(13)11-5-9-3-4-15-12(9)6-10(11)7-14-2/h3-6H,7H2,1-2H3 |
InChI Key |
AVSFCDRTWODEIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)C=CO2)COC |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization
One established method involves the condensation of salicylaldehyde derivatives with chloroacetone in the presence of a base such as potassium carbonate in dry acetone, leading to 2-acetylbenzofuran intermediates. This method is efficient for introducing the acetyl group at the 2-position of benzofuran, which can be adapted for other substitution patterns on the benzofuran ring.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Salicylaldehyde + Chloroacetone | K2CO3, dry acetone, reflux | Formation of 2-acetylbenzofuran |
This condensation-cyclization approach can be modified to introduce substituents at different positions by using substituted salicylaldehydes or ketones.
Pericyclic Rearrangement and One-Pot Procedures
A patented process describes the preparation of benzofurans by reacting arylhydroxylamines with ketones to form an intermediate, which undergoes a pericyclic rearrangement to yield the benzofuran structure. This process can be performed as a one-pot reaction, enhancing efficiency and yield. The reaction may be conducted under mild pressure (up to 5-6 bars) and optimized molar ratios of reactants (approximately 1:1) to maximize product formation.
| Parameter | Details |
|---|---|
| Reactants | Aryl hydroxylamine + Ketone |
| Reaction type | Pericyclic rearrangement |
| Conditions | One-pot, pressure up to 5-6 bars |
| Molar ratio | ~1:1 preferred |
| Solvents | Methanol or weak organic acids (e.g., acetic acid) for crystallization |
This method is advantageous for synthesizing benzofurans with acyl substituents, such as the acetyl group in this compound, circumventing more cumbersome Friedel-Crafts acylation steps.
Purification and Crystallization
Purification of the final compound often involves crystallization from methanol or mixtures of weak organic acids (e.g., acetic acid) and water. The choice of solvent system is critical to obtain high purity and yield. Additional purification techniques include distillation, phase separation, adsorption on activated carbon or molecular sieves, and scrubbing to remove impurities.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Condensation and cyclization | Salicylaldehyde derivative + chloroacetone, K2CO3, dry acetone, reflux | Forms acetylbenzofuran core |
| 2 | Pericyclic rearrangement | Aryl hydroxylamine + ketone, one-pot, mild pressure | Efficient benzofuran ring formation |
| 3 | Alkylation | Hydroxybenzofuran + methoxymethyl halide, K2CO3, DMF/acetone, reflux | Introduces methoxymethyl substituent |
| 4 | Purification | Crystallization (methanol, acetic acid/water), distillation, adsorption | Ensures high purity |
Research Findings and Optimization
- The one-pot pericyclic rearrangement method reduces the number of isolation steps and improves overall yield and scalability.
- Use of weak organic acids in crystallization enhances product purity and facilitates isolation of benzofuran derivatives with acyl substituents.
- Alkylation conditions must be carefully controlled to avoid over-alkylation or side reactions; potassium carbonate is preferred as a mild base.
- Alternative green solvents such as deep eutectic solvents (e.g., K2CO3-glycerol mixtures) have been explored for related benzofuran syntheses, offering environmentally friendly options.
Chemical Reactions Analysis
1-(6-(Methoxymethyl)benzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of new derivatives with potentially enhanced properties.
Biology
The compound has been studied for its biological activities, particularly its antimicrobial and anticancer properties. Research indicates that derivatives of benzofurans exhibit significant cytotoxic effects against various cancer cell lines, including chronic myelogenous leukemia (K562) and prostate cancer (PC3) cells .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic potential of several benzofuran derivatives, including this compound. Using MTT assays, researchers measured the half-maximal inhibitory concentration (IC50) values across different cell lines. Results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its interaction with specific molecular targets suggests that it may modulate pathways involved in disease processes. For instance, studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels . This mechanism highlights its potential as a chemotherapeutic agent.
Case Study: Apoptosis Induction
In a flow cytometry analysis, compounds derived from this compound were shown to promote apoptosis in K562 leukemia cells. The study measured phosphatidylserine exposure as an early indicator of apoptosis, confirming the compound's capability to trigger cell death in malignant cells .
Industry
The industrial applications of this compound include its use in pharmaceutical formulations. Its properties make it suitable for incorporation into drug delivery systems where controlled release and bioavailability are critical factors. Additionally, it may serve as a precursor for synthesizing other bioactive compounds used in therapeutic formulations.
Mechanism of Action
The mechanism of action of 1-(6-(Methoxymethyl)benzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzofuran Derivatives
Key Observations
Substituent Position and Reactivity :
- The methoxymethyl group at position 6 in the target compound likely increases steric bulk and electron-donating capacity compared to the hydroxy group in Euparin or the diene system in compound II . This may alter reactivity in electrophilic substitutions or hydrogen-bonding interactions.
- Derivatives with 2-acetyl substitutions (e.g., oxime ethers in ) exhibit antimicrobial activity, suggesting that substituent position (2 vs. 5) significantly impacts bioactivity .
Synthetic Pathways :
- The Claisen-Schmidt condensation (used for compound II) is a common method for introducing α,β-unsaturated ketones into benzofuran systems . In contrast, oxime ether derivatives require post-synthetic modifications of pre-existing acetyl groups .
Research Findings and Implications
- Steric Considerations : Bulky substituents at position 6 (e.g., methoxymethyl) may hinder interactions in enzyme-binding pockets, unlike smaller groups like hydroxy or methyl.
- Synthetic Flexibility : The absence of conjugated systems (e.g., dienes in compound II ) in the target compound may simplify derivatization for structure-activity relationship (SAR) studies.
Biological Activity
1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one, a derivative of benzofuran, has garnered interest due to its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-tumor, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₁₂O₃
- Molecular Weight : 204.08 g/mol
- CAS Number : 71373226
Anticancer Activity
Recent studies indicate that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown selective cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Therapeutic Index (TI) |
|---|---|---|---|
| 6 | K562 (Leukemia) | 2.59 | 9.10 |
| 8 | K562 (Leukemia) | 3.24 | 3.25 |
| 7 | HeLa (Cervical Cancer) | >100 | - |
These findings suggest that the compound can induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells, which is crucial for developing safer therapeutic agents .
Antimicrobial Activity
The antibacterial properties of benzofuran derivatives have also been explored. Compounds similar to this compound have demonstrated moderate activity against Gram-positive bacteria.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| 7 | Staphylococcus aureus | 16 - 64 |
| 7 | Streptococcus pneumoniae | 32 - 128 |
This data highlights the potential use of benzofuran derivatives in treating bacterial infections, particularly those caused by resistant strains .
Anti-inflammatory Activity
Benzofuran derivatives have also been reported to exhibit anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit the release of pro-inflammatory cytokines such as IL-6 in activated immune cells, which is a promising mechanism for treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of various biochemical pathways:
- Cell Proliferation Inhibition : The compound may interact with signaling pathways involved in cell cycle regulation, leading to reduced proliferation in cancer cells.
- Cytokine Release Modulation : Inhibition of inflammatory cytokine production suggests a potential role in managing inflammatory responses.
Case Studies
A notable study investigated the effects of several benzofuran derivatives on human prostate cancer cells (PC3). The results indicated that these compounds could significantly reduce cell viability at low concentrations, suggesting their potential as therapeutic agents in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
